methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate
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Overview
Description
Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate is a synthetic organic compound that features a tetrazole ring, a fluorinated phenyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Coupling with Glycine: The final step involves coupling the tetrazole-fluorophenyl intermediate with glycine methyl ester under peptide coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological processes involving tetrazole-containing compounds.
Industrial Applications:
Mechanism of Action
The mechanism by which methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Receptor Modulation: The fluorinated phenyl group can interact with hydrophobic pockets in protein receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways involving tetrazole-sensitive enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate: Similar structure but with a chlorine atom instead of fluorine.
Methyl N-{[4-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate: Similar structure but with a bromine atom instead of fluorine.
Methyl N-{[4-iodo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate imparts unique electronic properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated analogs .
Properties
Molecular Formula |
C11H10FN5O3 |
---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
methyl 2-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H10FN5O3/c1-20-10(18)5-13-11(19)8-3-2-7(12)4-9(8)17-6-14-15-16-17/h2-4,6H,5H2,1H3,(H,13,19) |
InChI Key |
IIIBTNKXAIFARV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2 |
Origin of Product |
United States |
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